[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features both a methoxyphenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 2-methoxybenzyl chloride with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazolyl group can be reduced to form a pyrazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products
Oxidation: Formation of [(2-hydroxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine.
Reduction: Formation of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazolin-3-yl)methyl]amine.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal agent.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, it may inhibit the synthesis of essential fungal cell wall components. In its cytotoxic role, it may induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-2-yl)methyl]amine
Uniqueness
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and pyrazolyl groups can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogues .
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H17N3O/c1-16-8-7-12(15-16)10-14-9-11-5-3-4-6-13(11)17-2/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
AVKAJEMXALIMBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=CC=C2OC |
Origin of Product |
United States |
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